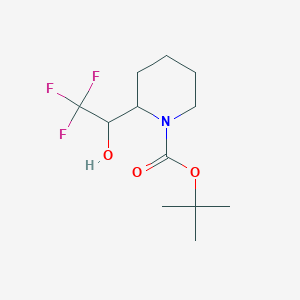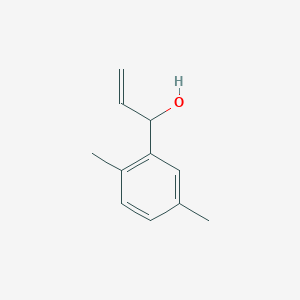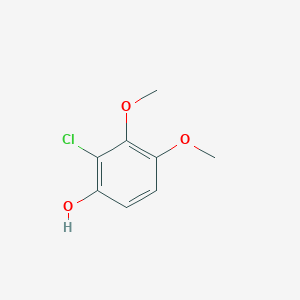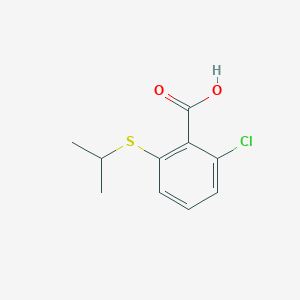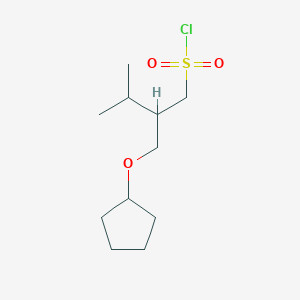![molecular formula C26H30N4O2 B13615241 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a urea linkage, a morpholine ring, and a pyridine moiety, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea typically involves multi-step organic reactions. The process often starts with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Industrial production methods may involve:
Step 1: Formation of the 1,2-diphenylpropan-2-yl intermediate through Friedel-Crafts alkylation.
Step 2: Introduction of the morpholine ring via nucleophilic substitution.
Step 3: Coupling with the pyridine moiety using palladium-catalyzed cross-coupling reactions.
Step 4: Final urea formation through the reaction of isocyanates with amines under mild conditions.
Analyse Des Réactions Chimiques
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Applications De Recherche Scientifique
1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea stands out due to its unique combination of structural features:
Similar Compounds: Examples include 1,1-diphenylpropan-2-ol and 1,2-diphenylpropan-1-ol
Propriétés
Formule moléculaire |
C26H30N4O2 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
1-(1,2-diphenylpropan-2-yl)-3-[(6-morpholin-4-ylpyridin-2-yl)methyl]urea |
InChI |
InChI=1S/C26H30N4O2/c1-26(22-11-6-3-7-12-22,19-21-9-4-2-5-10-21)29-25(31)27-20-23-13-8-14-24(28-23)30-15-17-32-18-16-30/h2-14H,15-20H2,1H3,(H2,27,29,31) |
Clé InChI |
KOEGQBVDWBRGRA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)NCC3=NC(=CC=C3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


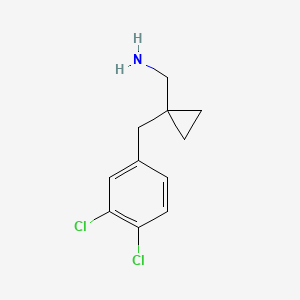

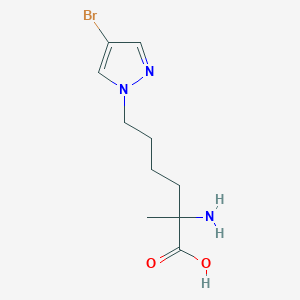
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)

